molecular formula C16H15ClN2O4 B14495186 4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate CAS No. 63800-31-7

4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate

Cat. No.: B14495186
CAS No.: 63800-31-7
M. Wt: 334.75 g/mol
InChI Key: KOYHMOGRKYPZLB-UHFFFAOYSA-N
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Description

4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate is a complex organic compound with a unique structure that includes both azoxy and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate typically involves multiple steps. One common method starts with the preparation of the azoxybenzene derivative, which is then esterified with 3-chloropropanoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the azoxy group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and azoxy functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate involves its interaction with specific molecular targets. The azoxy group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in different research contexts.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl azoxybenzene
  • Phenyl 3-chloropropanoate
  • 4-Methoxyphenyl 3-chloropropanoate

Properties

CAS No.

63800-31-7

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

[4-(3-chloropropanoyloxy)phenyl]imino-(4-methoxyphenyl)-oxidoazanium

InChI

InChI=1S/C16H15ClN2O4/c1-22-14-8-4-13(5-9-14)19(21)18-12-2-6-15(7-3-12)23-16(20)10-11-17/h2-9H,10-11H2,1H3

InChI Key

KOYHMOGRKYPZLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC(=O)CCCl)[O-]

Origin of Product

United States

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